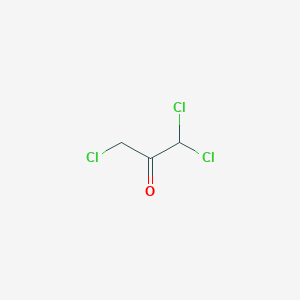

1,1,3-Trichloroacetone

Descripción general

Descripción

1,1,3-Trichloroacetone is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on various halogenated acetones and their applications in organic synthesis, particularly in the preparation of azoles, amino alcohols, cyclic peptides, and other complex organic molecules.

Synthesis Analysis

The synthesis of halogenated acetones and their derivatives is a topic of interest in several papers. For instance, the synthesis of 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and its derivatives is reported, which are used for the regiospecific preparation of azoles . Another paper describes the synthesis of 4-vinyl-5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols, through palladium-catalyzed cyclization of trichloroacetimidates . Additionally, 1,3-dichloroacetone is synthesized from the oxidation of 1,3-dichloro-2-propanol, which could be related to the synthesis of this compound .

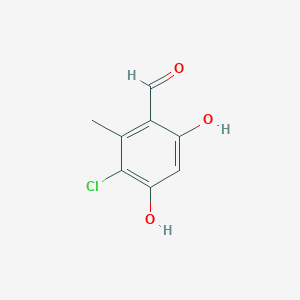

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as 1,3-dichloroacetone, is implied in the context of their synthesis and reactivity. The presence of halogen atoms in these molecules is crucial for their reactivity and the formation of more complex structures .

Chemical Reactions Analysis

Several papers discuss the chemical reactions involving halogenated acetones. For example, 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one is used in the cyclocondensation with hydroxylamine and hydrazines to prepare azoles . The use of 1,3-dichloroacetone to link peptide chains via an SN2 reaction is another example of the chemical reactivity of such compounds . The electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone is also an example of a chemical reaction that could be relevant to the synthesis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the properties of similar compounds, such as 1,3-dichloroacetone, can be inferred to have high reactivity due to the presence of halogen atoms, which makes them suitable for various synthetic applications . The stability and reactivity of these compounds under different conditions are crucial for their use in organic synthesis .

Aplicaciones Científicas De Investigación

Electrooxidation Process

1,1,3-Trichloroacetone plays a role in the electrooxidation of halohydrins. The electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone, using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−, results in this compound under specific conditions. This indicates its potential application in chemical synthesis and industrial processes (Torii et al., 1990).

Mutagenicity Studies

This compound has been studied for its genotoxicity in mammalian cells. In vitro assays have shown that it induces structural chromosomal aberrations, highlighting its relevance in genetic and toxicological research (Blazak et al., 1988).

Solvent Interactions

Research on this compound includes studying its interactions with different solvents. This is crucial for understanding its behavior in various chemical environments, which is essential for laboratory practices and chemical analysis (Nestmann et al., 1985).

Chemical Analysis Techniques

This compound is significant in the development of analytical methods. For instance, its determination in pharmaceuticals like folic acid has been achieved using capillary GC, demonstrating its utility in chemical analysis and quality control (Bao, 2005).

Electrochemical Chlorination Studies

It is also a product of the electrochemical chlorination of acetone, which is a process relevant to industrial chemistry and environmental studies (Malaev & Ilyushin, 1989).

Hydration Kinetics

The kinetics of the reversible hydration of 1,3-dichloroacetone, closely related to this compound, have been studied, providing insights into reaction mechanisms in organic chemistry (Bell et al., 1968).

Synthesis Applications

This compound finds application in the synthesis of complex organic compounds, such as coumarins and 2,3-dihydroquinazolin-4(1H)-ones, showcasing its utility in organic synthesis and drug development (Karimi-Jaberi & Zarei, 2013).

Peptide Research

In peptide research, 1,3-dichloroacetone, related to this compound, has been used for synthesizing bicyclic peptides, indicating its role in advancing peptide chemistry (Lin et al., 2020).

Enzymatic Reactions

It is also relevant in studies of enzymatic processes, like the condensation of acetate to acetoacetate in liver extracts, emphasizing its importance in biochemistry and enzymology (Soodak & Lipmann, 1948).

Drug Discovery

The compound is involved in research related to drug discovery, particularly in the synthesis of agents with anticancer activity. This highlights its potential impact in medicinal chemistry (Ma et al., 2015).

Mecanismo De Acción

Target of Action

1,1,3-Trichloroacetone (1,1,3-TCA) is primarily used as an intermediate in the synthesis of various pharmaceutical and agrochemical substances . It is particularly used as an intermediate for folic acid API synthesis, which is a crucial vitamin for various biological functions .

Mode of Action

It is known to act as a precursor for the generation of 1,3-dihalo oxyallyl intermediates . These intermediates can undergo [4 + 3] cycloadditions with a host of 1,3-diene systems , which is a key step in the synthesis of many complex organic compounds.

Biochemical Pathways

Given its role as an intermediate in the synthesis of folic acid and other pharmaceutical and agrochemical substances , it can be inferred that it indirectly influences the biochemical pathways associated with these compounds.

Pharmacokinetics

10°C), and density (1.5334 g/cm3 at 20°C) suggest that it is a relatively stable compound under normal conditions .

Result of Action

It is known to be a direct-acting mutagen in the ames/salmonella assay

Safety and Hazards

1,1,3-Trichloroacetone is poisonous by inhalation . It is corrosive and a lachrymator . When heated to decomposition, it emits toxic fumes of Cl . It is classified as a flammable liquid (Category 4), acute toxicity (Oral - Category 3, Inhalation - Category 1, Dermal - Category 3), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) and long-term (chronic) aquatic hazard (Category 1) .

Análisis Bioquímico

Biochemical Properties

It is known to be a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with a host of 1,3-diene systems . This suggests that 1,1,3-Trichloroacetone may interact with various enzymes and proteins involved in these reactions.

Cellular Effects

Given its role as a precursor for 1,3-dihalo oxyallyl intermediates, it may influence various cellular processes related to these intermediates .

Molecular Mechanism

It is known to act as a precursor for 1,3-dihalo oxyallyl intermediates, suggesting that it may exert its effects at the molecular level through these intermediates .

Temporal Effects in Laboratory Settings

This compound has a storage stability of at least 12 months

Metabolic Pathways

Given its role as a precursor for 1,3-dihalo oxyallyl intermediates, it may interact with enzymes or cofactors involved in these pathways .

Propiedades

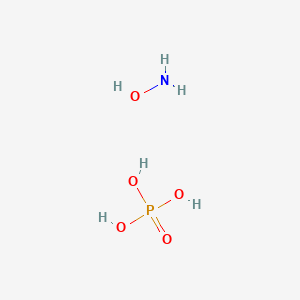

IUPAC Name |

1,1,3-trichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWILTCXCTVMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021680 | |

| Record name | 1,1,3-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

921-03-9 | |

| Record name | 1,1,3-Trichloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trichloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0B05BDRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the challenges associated with synthesizing aminopterin analogs using 1,1,3-trichloroacetone as a starting material?

A1: Research suggests that utilizing this compound as a starting material for synthesizing aminopterin analogs has limitations. Specifically, reactions of 2,4,5,6-tetraaminopyrimidine with this compound led to low yields of the desired pteridine products. [] This highlights the need for alternative synthetic routes or optimization strategies for this specific application.

Q2: Can this compound be selectively produced during the chlorination of acetone?

A2: While the provided abstracts don't offer a definitive answer, one study explores the relationship between the concentration of this compound and the density of the reaction mixture during acetone chlorination. [] This suggests that controlling reaction parameters might influence the product distribution, potentially enabling selective formation of this compound. Further investigation into this relationship is necessary for confirmation.

Q3: How does the presence of chlorine atoms in ketones affect their reaction rates with chlorine radicals?

A3: Research using pulsed laser photolysis-resonance fluorescence techniques investigated the gas-phase reactions of chlorine atoms with various ketones, including chloroacetone, 1,1-dichloroacetone, and this compound. [] The study found that increasing the number of chlorine substituents on the ketone generally decreases the rate constant for the reaction with chlorine radicals. This suggests that the electron-withdrawing nature of chlorine atoms influences the reactivity of the ketones towards radical species.

Q4: Is there a connection between the density of a chlorination reaction mixture and the yield of this compound?

A4: A research paper specifically investigated the relationship between the content of this compound and the density of the chlorination reaction mixture of acetone. [] While the abstract doesn't elaborate on the findings, it suggests a potential correlation that could be valuable for optimizing the synthesis of this compound.

Q5: Are there efficient electrochemical methods for converting halohydrins to their corresponding ketones, specifically using 1,3-dichloro-2-propanol as a model compound?

A5: Research demonstrates the successful electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−. [] This method achieved high selectivity (98%) and current efficiency (92%) under optimized conditions, highlighting its potential for similar halohydrin-to-ketone conversions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)

![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)